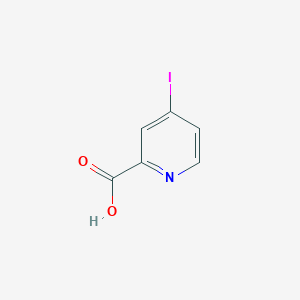

4-Iodopicolinic acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-iodopicolinic acid typically involves the iodination of picolinic acid. One common method includes the use of hydrogen iodide and hypophosphorous acid in water at temperatures between 85-107°C. Sodium hydroxide is then added to the reaction mixture at 95°C. The mixture is cooled to room temperature and stirred for one hour, resulting in the precipitation of a yellow solid.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process may involve continuous flow reactors to optimize reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Substitution Reactions

The iodine atom in 4-iodopicolinic acid is susceptible to nucleophilic substitution under specific conditions. For example:

- Nucleophilic Aromatic Substitution (SNAr):

Reaction with amines or thiols replaces iodine with nucleophiles. In one study, treatment with benzylamine in the presence of CuI and 1,10-phenanthroline yielded 4-(benzylamino)picolinic acid . - Halogen Exchange:

Iodine can be replaced by chlorine using HI/H3PO2 under reflux (107°C, 6 h) .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| SNAr | Benzylamine, CuI, 1,10-phenanthroline, DMF, 80°C | 4-(Benzylamino)picolinic acid | 78% | |

| Halogen Exchange | HI, H3PO2, 107°C | 4-Chloropicolinic acid | 95% |

Cross-Coupling Reactions

The iodine atom facilitates transition-metal-catalyzed cross-couplings, enabling C–C bond formation:

- Sonogashira Coupling:

Reaction with terminal alkynes (e.g., ethynylaniline) using Pd(PPh3)2Cl2/CuI yields alkynyl derivatives. For example, coupling with 4-ethynylaniline produced 4-(4-aminophenylethynyl)picolinic acid (Table 1) . - Suzuki-Miyaura Coupling:

Reaction with arylboronic acids forms biaryl products.

Table 1: Sonogashira Coupling Yields

| Starting Material | Alkyne Partner | Product | Yield | Conditions |

|---|---|---|---|---|

| This compound | 4-ethynylaniline | 4-(4-Aminophenylethynyl)picolinic acid | 89% | Pd(PPh3)2Cl2, CuI, NH3/EtOH, RT, 48 h |

| This compound | 3-ethynylaniline | 4-(3-Aminophenylethynyl)picolinic acid | 84% | Same as above |

Metalation and Organometallic Complex Formation

The iodine atom directs regioselective metalation. For example:

- Directed Ortho-Metalation (DoM):

Using LiTMP (lithium tetramethylpiperidide), metalation occurs at the 3-position of the pyridine ring, enabling subsequent functionalization (e.g., carboxylation) .

Cyclization Reactions

This compound participates in iodolactonization with alkynes. For instance:

- Iodolactonization:

Reaction of 3-alkynylpicolinic acids with I2/NaHCO3 in MeCN forms pyrano[4,3-c]pyridin-1-ones (e.g., 4-iodo-3-phenyl-1H-pyrano[4,3-c]pyridin-1-one in 70% yield) .

| Substrate | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| 3-(Phenylethynyl)picolinic acid | I2, NaHCO3, MeCN, 40°C | 4-Iodo-3-phenyl-1H-pyrano[4,3-c]pyridin-1-one | 70% |

Carboxylic Acid Derivitization

The carboxylic acid group undergoes standard transformations:

- Esterification:

Treatment with methanol/H2SO4 yields methyl 4-iodopicolinate . - Amidation:

Reaction with thionyl chloride generates the acid chloride, which couples with amines to form amides .

Decarboxylation

Under basic conditions, this compound undergoes decarboxylation. Kinetic studies show a first-order dependence on hydroxide ion concentration :

Biological Activity and Chelation

This compound chelates metal ions (e.g., Zn²⁺, Fe²⁺), which underlies its antimicrobial and antiviral effects . At 1–4 mM, it inhibits HIV and Herpes simplex virus by disrupting metal-dependent viral enzymes .

Table 2: Biological Activity Data

| Activity | Concentration | Target |

|---|---|---|

| Antiviral (HIV) | 1.5–3.0 mM | Viral replication |

| Antimicrobial (MAC) | 2.5–40 mM | Fe²⁺ chelation |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antitumor Activity : Recent studies have indicated that derivatives of picolinic acid, including 4-iodopicolinic acid, exhibit significant antitumor properties. Research has shown that these compounds can induce apoptosis in cancer cells and enhance the efficacy of existing chemotherapeutic agents. For instance, a novel derivative was synthesized that demonstrated promising results in inducing endoplasmic reticulum stress in cancer cells, leading to increased cell death .

Cholesterol Regulation : this compound derivatives have been explored for their ability to modulate low-density lipoprotein (LDL) receptor activity. By enhancing LDL receptor expression, these compounds can facilitate the clearance of LDL from circulation, which is crucial for managing cholesterol levels and preventing cardiovascular diseases .

Neuroprotective Effects : Picolinic acid and its derivatives are known for their neuroprotective effects. They are involved in metal ion chelation, which is beneficial in neurodegenerative diseases where metal ion dysregulation occurs. The chelation properties may help in mitigating oxidative stress and inflammation associated with conditions like Alzheimer's disease .

Metal Ion Chelation

This compound exhibits strong chelating abilities towards various metal ions, which is significant for both therapeutic and environmental applications. The compound can form stable complexes with transition metals, enhancing the bioavailability of essential metals while potentially detoxifying harmful ones.

Environmental Applications : The chelation properties of this compound can be harnessed for environmental remediation. For example, it can be used to extract heavy metals from contaminated water sources. Studies have shown that complexes formed with mercury(II) ions demonstrate effective sensing capabilities, indicating potential applications in environmental monitoring .

Summary of Key Findings

Case Studies

- Antitumor Efficacy : A study conducted on various cancer cell lines treated with this compound derivatives showed a marked decrease in cell viability compared to untreated controls. The mechanism was linked to enhanced reactive oxygen species (ROS) production and subsequent apoptosis.

- Cholesterol Management : In an animal model study, administration of a this compound derivative led to a significant reduction in serum LDL levels after four weeks of treatment. This effect was attributed to increased expression of hepatic LDL receptors.

- Metal Ion Sensing : A series of experiments involving the synthesis of copper(II) complexes with this compound demonstrated effective detection methods for mercury ions in water samples. The complexes exhibited distinct colorimetric changes upon interaction with mercury ions, providing a visual indication of contamination levels.

Wirkmechanismus

The mechanism of action of 4-iodopicolinic acid involves its interaction with various molecular targets. As a derivative of picolinic acid, it can bind to metal ions and participate in coordination chemistry. This binding can influence the activity of enzymes and other proteins, leading to various biochemical effects. The iodine atom can also participate in halogen bonding, further modulating its interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Picolinic Acid: The parent compound, which lacks the iodine substitution.

Nicotinic Acid: An isomer with the carboxyl group at the third position.

Isonicotinic Acid: Another isomer with the carboxyl group at the fourth position.

Comparison: 4-Iodopicolinic acid is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. Compared to picolinic acid, it has enhanced electrophilicity and can participate in halogen bonding. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Biologische Aktivität

4-Iodopicolinic acid, a derivative of picolinic acid, has garnered attention for its potential biological activities. Picolinic acid itself is an endogenous metabolite of L-tryptophan, known for various neuroprotective and immunological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

This compound is synthesized through a multi-step process involving the reaction of picolinic acid derivatives with iodine sources. The synthesis typically includes the conversion of 4-chloromethylpicolinate to this compound using hydroiodic acid and phosphorous acid under controlled conditions .

Neuroprotective Effects

Research has indicated that picolinic acid and its derivatives, including this compound, may exhibit neuroprotective properties. These compounds are involved in the kynurenine pathway, which is significant in neuroinflammatory conditions. Picolinic acid has been shown to enhance macrophage effector functions and increase the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and nitric oxide (NO) .

Antimicrobial Activity

This compound demonstrates notable antimicrobial activity. In vitro studies have revealed that it can inhibit various pathogens, including Mycobacterium avium complex. The compound's mechanism appears to involve metal ion chelation, which is crucial for microbial growth . The following table summarizes the concentrations used in studies demonstrating antimicrobial effects:

| Biological Activity | Concentration (μM) | Reference |

|---|---|---|

| Anti-microbial against MAC | 2500–20000 | |

| Enhancement of drug efficacy | 2500–40000 |

Antiviral Properties

The antiviral potential of this compound has also been explored. High concentrations have been shown to inhibit viral replication in cultured cells infected with HIV and Herpes Simplex Virus (HSV). The compound's cytotoxic effects lead to increased apoptosis in infected cells, thereby reducing viral loads .

Case Studies

- Macrophage Activation : A study demonstrated that treatment with this compound significantly increased the lifespan of mice inoculated with MBL-2 lymphoma cells when combined with activated macrophages. This suggests a synergistic effect where the compound enhances immune responses against tumors .

- Antiviral Efficacy : In experiments involving HIV-infected cells, concentrations ranging from 1500 to 3000 μM were effective in reducing viral replication. The mechanism remains under investigation but is believed to involve direct cytotoxicity and modulation of host cell responses .

Eigenschaften

IUPAC Name |

4-iodopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO2/c7-4-1-2-8-5(3-4)6(9)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEYJTEYGGAWURJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355935 | |

| Record name | 4-Iodopicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405939-79-9 | |

| Record name | 4-Iodopicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodopyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of dimethylformamide (DMF) in the synthesis of 4-iodopicolinic acid as described in the research?

A1: The research paper "Improved Large-Scale Preparation of this compound" [] highlights the crucial role of DMF as a catalyst in the initial chlorination step of picolinic acid using thionyl chloride. [] This catalytic activity of DMF significantly improves the efficiency of the overall synthesis, making it suitable for large-scale production of this compound.

Q2: Can you elaborate on the two-step synthesis of this compound as described in the research?

A2: The research paper "Improved Large-Scale Preparation of this compound" [] outlines a two-step synthesis:

- Chlorination: Picolinic acid is reacted with thionyl chloride in the presence of DMF as a catalyst. This leads to the formation of methyl 4-chloropicolinate. []

- Iodination: Methyl 4-chloropicolinate is directly converted to this compound. [] While the specific reagents for this step are not detailed in the abstract, the research emphasizes a good yield for this transformation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.